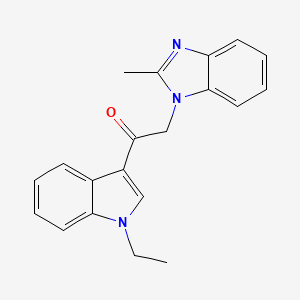
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone
説明
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone, also known as EMBI, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. EMBI is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have potential therapeutic applications in a range of medical conditions.
作用機序
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, and they play a role in regulating a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, including:
1. Pain Relief: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to reduce pain perception by binding to the CB1 receptors in the nervous system.
2. Anti-Inflammatory: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
3. Anti-Tumor: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a highly potent compound, which makes it useful for studying the effects of cannabinoid agonists on various physiological processes.
2. Selectivity: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has a high degree of selectivity for the CB1 and CB2 receptors, which makes it useful for studying the effects of these receptors on various physiological processes.
Some of the limitations of 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone for lab experiments include:
1. Cost: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
2. Availability: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is not widely available, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone. Some of these include:
1. Further Studies on Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown promise as a potential alternative to opioid-based pain medications, and further studies are needed to explore its potential in this area.
2. Studies on Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for neurodegenerative diseases, and further studies are needed to explore its effectiveness in this area.
3. Development of New Therapies: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for a range of medical conditions, and further research is needed to develop new therapies based on this compound.
In conclusion, 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a synthetic compound that has potential therapeutic applications in a range of medical conditions. It exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to explore its potential in various areas of medical research.
科学的研究の応用
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been the subject of numerous scientific studies, and it has been shown to have potential therapeutic applications in a range of medical conditions. Some of the areas of research that have been explored include:
1. Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have analgesic properties, and it has been proposed as a potential alternative to opioid-based pain medications.
2. Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have neuroprotective properties, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties, and it has been proposed as a potential treatment for various types of cancer.
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-2-(2-methylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-22-12-16(15-8-4-6-10-18(15)22)20(24)13-23-14(2)21-17-9-5-7-11-19(17)23/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTYYVVWSKQEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



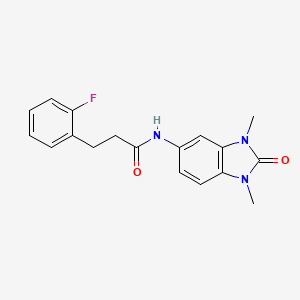
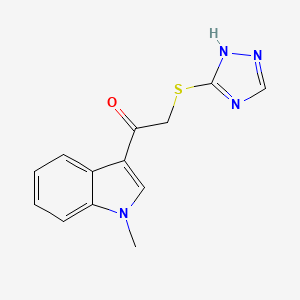
![N-(2-ethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439273.png)
![3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439278.png)

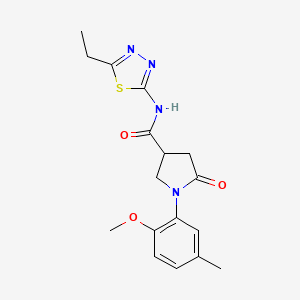
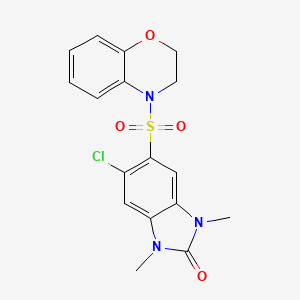
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4439316.png)
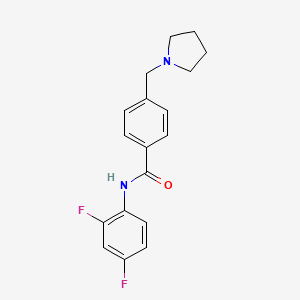
![6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439332.png)
![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B4439342.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)